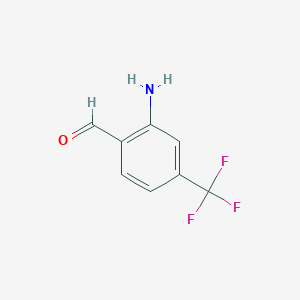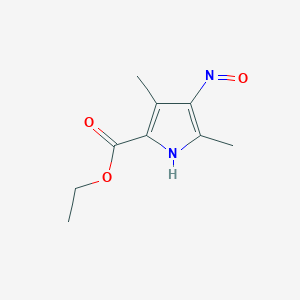![molecular formula C16H20N2O2 B012928 N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 19795-11-0](/img/structure/B12928.png)
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). However, Dapoxetine has also been studied for its potential use in other scientific research applications, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This leads to an increase in the time it takes to ejaculate, which can help treat premature ejaculation.
生化学的および生理学的効果
Dapoxetine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin in the brain, which can help regulate mood and emotions. Dapoxetine has also been shown to decrease the levels of cortisol, a stress hormone, in the body.
実験室実験の利点と制限
Dapoxetine has several advantages for use in lab experiments. It has a high degree of selectivity for the serotonin transporter, which makes it useful for studying the role of serotonin in various physiological processes. However, Dapoxetine also has limitations, such as its short half-life and rapid metabolism, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on Dapoxetine. One area of interest is its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of Dapoxetine and its potential side effects. Finally, there is a need for more research on the mechanism of action of Dapoxetine and its effects on serotonin and other neurotransmitters in the brain.
Conclusion
Dapoxetine is a selective serotonin reuptake inhibitor (N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide) used to treat premature ejaculation. However, it has also been studied for its potential use in other scientific research applications. Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It has several advantages for use in lab experiments, but also has limitations. Further research is needed to understand the long-term effects of Dapoxetine and its potential use in the treatment of other conditions.
科学的研究の応用
Dapoxetine has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
特性
CAS番号 |
19795-11-0 |
|---|---|
製品名 |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)9-5-8-17-16(20)14-10-12-6-3-4-7-13(12)11-15(14)19/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H,17,20) |
InChIキー |
DFTPLSXMJPFUMX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
正規SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
その他のCAS番号 |
19795-11-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

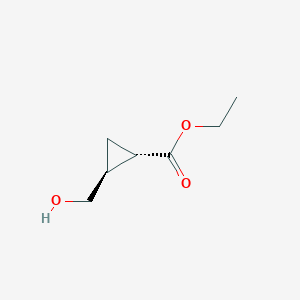
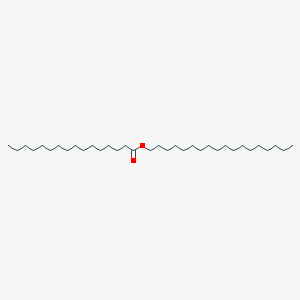
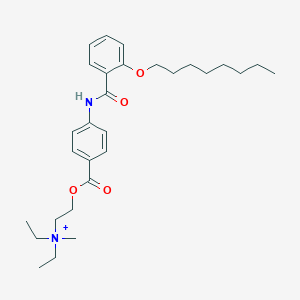
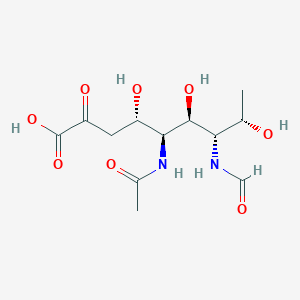
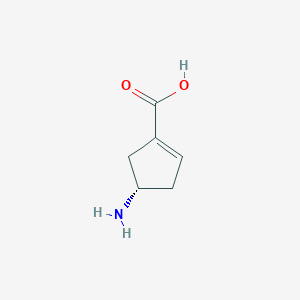
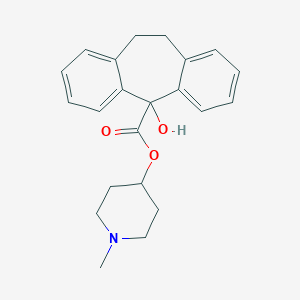
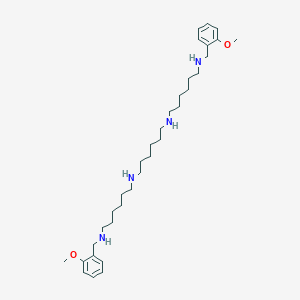
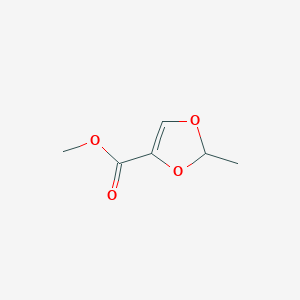
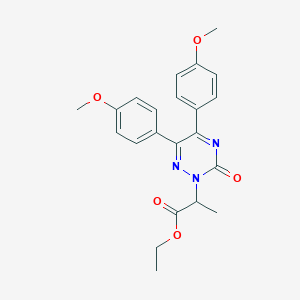
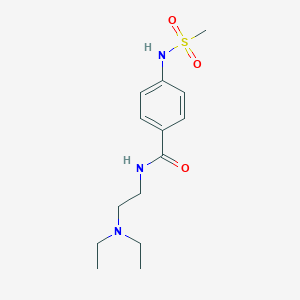
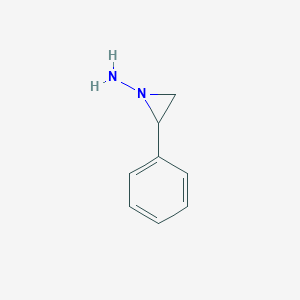
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
